(-)-beta-Curcumene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,11,14H,5,7,9-10H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZQZARENYGJMK-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CC1)C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(=CC1)[C@H](C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905039 | |
| Record name | beta-Curcumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28976-67-2 | |
| Record name | (-)-β-Curcumene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28976-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Curcumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies of Beta Curcumene
Isolation and Purification
The isolation and purification of (-)-beta-curcumene from complex natural extracts, such as essential oils, rely heavily on chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Column chromatography and flash chromatography are two of the most fundamental and widely employed strategies for the purification of sesquiterpenoids like this compound.
Column Chromatography
Conventional column chromatography is a classic and highly effective technique for the separation of chemical constituents from plant extracts. sci-hub.se The process involves a stationary phase, typically silica (B1680970) gel, packed into a vertical glass column. The crude extract containing this compound is loaded onto the top of the column and eluted with a solvent or a gradient of solvents (the mobile phase). updatepublishing.com Compounds within the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into fractions.
For the isolation of sesquiterpenes, silica gel is the most common adsorbent. sci-hub.seupdatepublishing.com The separation is typically achieved by eluting the column with a gradient of nonpolar to polar solvents. For instance, a common approach involves starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding solvents such as chloroform, ethyl acetate, or methanol (B129727). sci-hub.senih.govresearchgate.net In the context of isolating this compound from turmeric (Curcuma longa), a plant in which it is a known constituent, column chromatography over silica gel is a standard procedure following initial solvent extraction. sci-hub.seekb.eg The essential oil or a defatted extract is subjected to a silica gel column, and elution with solvent systems like chloroform-methanol mixtures of increasing polarity separates the various components, including the sesquiterpenoid fraction containing this compound. sci-hub.seupdatepublishing.com
A specific strategy for separating cyclic sesquiterpenes, including (-)-β-curcumene, involves the use of silica spheres impregnated with silver nitrate (B79036) (AgNO₃), a technique known as silver-ion chromatography. uq.edu.au The fractionation of extracts using silver nitrate impregnated silica (SNIS) has proven key in the outright separation of complex sesquiterpene mixtures. uq.edu.au
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that utilizes pressure to drive the mobile phase through the column more quickly. This technique significantly reduces the separation time compared to traditional gravity-fed column chromatography while often improving resolution. It is particularly useful for the purification of less polar compounds like sesquiterpenes from essential oils. google.com
In the purification of turmeric essential oil, flash chromatography is an effective step. google.com The process typically involves impregnating the essential oil onto silica gel and loading it into a cartridge. google.com The separation is then carried out using a gradient elution program. For instance, a gradient starting with a nonpolar solvent like hexane and progressing to more polar solvents can efficiently separate the components. google.com While specific protocols detailing the flash chromatography isolation of pure this compound are not extensively documented, methods for separating curcuminoids and other sesquiterpenoids from Curcuma extracts provide a strong framework. nih.govresearchgate.net For example, a two-dimensional flash chromatography system using silica and diol columns has been successfully employed for the efficient fractionation of curcuminoids, demonstrating the power and versatility of this technique for separating structurally similar compounds from a complex matrix. nih.gov
The table below summarizes typical chromatographic conditions used for the separation of compounds from natural sources known to contain β-curcumene.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Target Compounds/Source | Reference |
| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform followed by Chloroform:Methanol with increasing polarity | Curcuminoids from Curcuma longa | updatepublishing.com |
| Column Chromatography | Silica Gel | Hexane:Chloroform and Acetone:Chloroform | Curcuminoids from Curcuma extract | sci-hub.se |
| Column Chromatography | Silica Gel modified with Silver Nitrate | n-Hexane/Methanol/Water | β-elemene from Curcumae Rhizoma volatile oil | researchgate.net |
| Flash Chromatography | Silica Gel (KP-SIL 50g SNAP cartridge) | Hexane followed by a gradient | α-turmerone, β-turmerone, Ar-turmerone from Turmeric essential oil | google.com |
| Pseudo 2D Flash Chromatography | Silica Gel and Diol columns | Gradient of Chloroform and Methanol | Curcuminoids from Turmeric extract | nih.gov |
Biosynthesis and Enzymatic Pathways of Beta Curcumene
General Sesquiterpenoid Biosynthesis from Farnesyl Diphosphate (B83284) (FPP)
The construction of the vast and diverse family of sesquiterpenes originates from a single C15 isoprenoid precursor, farnesyl diphosphate (FPP). biorxiv.org The synthesis of FPP itself is a result of the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). biorxiv.org The subsequent conversion of the linear FPP molecule into a multitude of cyclic and acyclic sesquiterpene structures is a testament to the remarkable catalytic power of a class of enzymes known as sesquiterpene synthases (STSs). biorxiv.org The initial and most critical steps in this process involve the ionization of FPP to form a reactive carbocation, which then undergoes a cascade of cyclizations and rearrangements.
Initial Ionization and Carbocation Formation
The biosynthesis of most sesquiterpenes from FPP is a highly exothermic process that commences with the cleavage of the diphosphate group. hebmu.edu.cn This departure of the diphosphate moiety (OPP) is typically facilitated by a metal cofactor within the enzyme's active site, leading to the formation of an allylic farnesyl carbocation. biorxiv.orghebmu.edu.cnresearchgate.net This initial ionization event is a pivotal step, as it generates a highly reactive intermediate that is poised for subsequent transformations. hebmu.edu.cn The resulting (2E,6E)-farnesyl cation, also known as the transoid farnesyl cation, is the first in a series of cationic intermediates that will ultimately determine the final structure of the sesquiterpene product. biorxiv.orgresearchgate.net
Intramolecular Cyclization and Rearrangement Processes
Following its formation, the farnesyl carbocation can undergo a variety of transformations. researchgate.net One possibility is isomerization to the (2Z,6E)-farnesyl cation, or nerolidyl cation. researchgate.netresearchgate.net Both the farnesyl and nerolidyl cations can then undergo intramolecular cyclization, where the positively charged carbon attacks one of the double bonds within the carbon chain. biorxiv.orgresearchgate.net For instance, the farnesyl cation can cyclize at its C10-C11 double bond, while the nerolidyl cation allows for different cyclization patterns. biorxiv.orgresearchgate.net
This initial ring formation is followed by a cascade of complex chemical events, including further cyclizations, hydride shifts (1,2-, 1,3-, and 1,4-hydride shifts), and Wagner-Meerwein rearrangements. hebmu.edu.cn These rearrangements shuffle the carbon skeleton, leading to the vast structural diversity observed among sesquiterpenes. nsf.gov The reaction cascade is ultimately terminated by a deprotonation event, the addition of a water molecule, or another nucleophilic attack, which neutralizes the carbocation and yields the final, stable sesquiterpene product. biorxiv.orgresearchgate.net The specific sequence of these cyclizations and rearrangements is tightly controlled by the three-dimensional structure of the active site of the particular sesquiterpene synthase enzyme. semanticscholar.org
(-)-β-Curcumene Synthase Enzyme Systems
The specific enzyme responsible for the synthesis of (-)-β-curcumene is known as (-)-β-curcumene synthase. This enzyme belongs to the broader class of terpene synthases, which are critical for producing a wide array of terpenes involved in plant defense and other ecological interactions. ontosight.ai
Discovery and Characterization of Beta-Curcumene (B1239956) Synthase
While a naturally occurring enzyme that exclusively produces β-curcumene has not been definitively isolated, research has identified enzymes capable of its synthesis. researchgate.net For instance, studies involving the mutation of amino acid residues in the active site of epi-isozyzaene synthase (EIZS) from Streptomyces coelicolor have successfully converted it into a β-curcumene synthase. mdpi.com Specifically, the F95H EIZS mutant was found to generate β-curcumene as its primary product. researchgate.netmdpi.com
Furthermore, another engineered epi-isozizaene synthase, F95Q EIZS, has been shown to produce both β- and γ-curcumene with a yield exceeding 50%. nih.gov In the plant kingdom, γ-curcumene synthase has been identified in Pogostemon cablin, but it exclusively produces γ-curcumene. mdpi.com Some enzymes, like the 5-epi-aristolochene synthase from Nicotiana tabacum, can produce (-)-β-curcumene as a minor product from (2Z,6E)-farnesyl diphosphate. uniprot.org A tetraprenyl-β-curcumene synthase has also been isolated from Bacillus subtilis. wikipedia.org
Detailed Enzymatic Reaction Mechanisms
The enzymatic reaction mechanism for the formation of (-)-β-curcumene follows the general principles of sesquiterpene biosynthesis, involving the cyclization of a farnesyl diphosphate-derived intermediate.
(-)-β-Curcumene synthases, like other sesquiterpene synthases, utilize farnesyl diphosphate (FPP) as their primary substrate. biorxiv.org The enzyme's active site is specifically shaped to bind FPP and facilitate the initial ionization step. nih.gov While the native substrate is (2E,6E)-FPP, the formation of (-)-β-curcumene is believed to proceed through the (2Z,6E)-farnesyl cation (nerolidyl cation) intermediate. researchgate.netresearchgate.net Some enzymes exhibit a degree of substrate flexibility. For example, a tetraprenyl-β-curcumene synthase homolog from Bacillus clausii can catalyze the conversion of geranylfarnesyl diphosphate and hexaprenyl diphosphate. lsmu.ltnih.gov The crystal structure of a large-β-prene synthase from Bacillus alcalophilus reveals a unique hydrophobic long tunnel that can accommodate long-chain prenyl diphosphates, including the C35 substrate. kyoto-u.ac.jp The binding of the diphosphate portion of the substrate is coordinated by two characteristic aspartate-rich motifs. rcsb.org
The presumed cyclization cascade leading to β-curcumene involves the formation of a 7(S)-homobisabolyl cation. nih.gov The final deprotonation step to yield the β- and γ-curcumene regioisomers is thought to be facilitated by the pyrophosphate anion and an ordered water molecule within the active site. nih.gov
Regio- and Stereoselectivity in Cyclization Reactions
The biosynthesis of (-)-β-curcumene involves intricate cyclization reactions catalyzed by terpene synthases. These enzymes exhibit remarkable control over the regio- and stereoselectivity of the reaction, ensuring the formation of the specific curcumene scaffold. numberanalytics.comyoutube.com Regioselectivity refers to the control over which atoms form new bonds, while stereoselectivity dictates the three-dimensional arrangement of atoms in the product. numberanalytics.comyoutube.com
The cyclization cascade is initiated from farnesyl diphosphate (FPP). A crucial step is the 1,6-cyclization of FPP, which leads to the formation of a bisabolyl cation intermediate. nih.govbeilstein-journals.org The enzyme's active site architecture plays a pivotal role in guiding the folding of the flexible FPP substrate and stabilizing the specific carbocation intermediates required for the desired cyclization. mpg.de The precise positioning of amino acid residues within the active site ensures that the cyclization occurs at the correct positions on the precursor molecule, leading to the characteristic bisabolane (B3257923) skeleton of curcumene. nih.gov
Furthermore, the stereochemistry of the final product is meticulously controlled. The enzyme directs the approach of the reacting groups and the subsequent deprotonation steps to yield the specific (-)-β-curcumene stereoisomer. youtube.com This high degree of control is a hallmark of enzymatic catalysis in terpene biosynthesis, preventing the formation of a mixture of isomers that would likely occur in non-enzymatic chemical synthesis. numberanalytics.comorganic-chemistry.org The ability of the synthase to enforce a specific conformation on the substrate and intermediates is fundamental to achieving the observed high regio- and stereoselectivity. libretexts.org
Formation and Rearrangement of Carbocationic Intermediates (e.g., Homobisabolyl Cation)
The biosynthesis of (-)-β-curcumene proceeds through a series of highly reactive carbocationic intermediates. The initial ionization of farnesyl diphosphate (FPP) generates a farnesyl cation, which then undergoes cyclization. researchgate.net A key step in the formation of the curcumene scaffold is a 1,6-cyclization to form the bisabolyl cation. nih.gov
Following the formation of the bisabolyl cation, a critical rearrangement occurs: a organic-chemistry.orggoogle.com-hydride shift transforms the bisabolyl cation into the homobisabolyl cation. nih.govresearchgate.netncl.res.in This rearrangement is a pivotal branching point in the biosynthetic pathway. The homobisabolyl cation is the direct precursor to β-curcumene. researchgate.netacgpubs.org The final step to yield β-curcumene is the deprotonation of the homobisabolyl cation. researchgate.netacgpubs.org
The precise orchestration of these carbocationic formations and rearrangements is governed by the terpene synthase enzyme. The enzyme's active site provides a controlled environment that stabilizes these transient, high-energy intermediates and guides them along a specific reaction coordinate, preventing premature quenching or rearrangement to undesired products. nih.govmpg.de The sequence of cyclization, hydride shifts, and final deprotonation highlights the complexity and elegance of the enzymatic mechanism that underpins the biosynthesis of this specific sesquiterpene. nih.gov
Classification within Terpene Cyclase Families (e.g., Tetraprenyl-beta-Curcumene Cyclase)
(-)-β-Curcumene synthases belong to the broader family of terpene cyclases, also known as terpene synthases (TPS). More specifically, certain enzymes capable of producing curcumene derivatives are classified within the tetraprenyl-beta-curcumene cyclase family. google.comoup.comnih.gov These enzymes are notable for their role in the biosynthesis of not only sesquiterpenes (C15) like curcumene but also larger terpenes.
For instance, a tetraprenyl-β-curcumene cyclase from Bacillus megaterium has been identified. google.comnih.gov This enzyme is classified under EC 4.2.1.129. google.com Enzymes in this class are known to be produced by bacteria, particularly of the genus Bacillus. google.com The genetic basis for these enzymes is also known, with the gene sequence for tetraprenyl-β-curcumene cyclase from Bacillus megaterium being identified within its genome. google.com
Studies on Enzyme Bifunctionality and Promiscuity
Enzyme promiscuity, the ability of an enzyme to catalyze multiple, distinct reactions, is a known phenomenon among terpene synthases. mpg.de This is particularly evident in the case of tetraprenyl-β-curcumene cyclases, which have demonstrated significant bifunctionality. oup.comnih.govresearchgate.net
A prime example is the tetraprenyl-β-curcumene cyclase from Bacillus megaterium. nih.gov This enzyme was initially identified as a sesquarterpene cyclase that converts a C35 precursor, tetraprenyl-β-curcumene, into a pentacyclic product. nih.gov However, further studies revealed that this same enzyme can also cyclize the C30 linear substrate squalene (B77637) into a bicyclic triterpenol, 8α-hydroxypolypoda-13,17,21-triene. nih.govresearchgate.net This discovery was the first report of a bifunctional terpene cyclase that biosynthesizes two different classes of cyclic terpenes from substrates with different carbon numbers as natural products within the same organism. nih.govresearchgate.net
This bifunctionality suggests a flexible active site capable of accommodating and cyclizing both head-to-tail (tetraprenyl-β-curcumene) and tail-to-tail (squalene) type isoprenoids. nih.gov The ability of a single enzyme to produce a variety of products from different substrates highlights the evolutionary strategy for generating chemical diversity in nature. mpg.de Some sesquiterpene synthases are known to form multiple products from a single farnesyl diphosphate (FPP) substrate, further illustrating the concept of enzyme promiscuity. nih.govenzyme-database.org
Molecular and Genetic Engineering of (-)-beta-Curcumene Biosynthesis
Overexpression of Synthase Genes in Transgenic Organisms
The production of (-)-β-curcumene and other valuable sesquiterpenes can be enhanced through metabolic engineering, specifically by overexpressing the synthase genes responsible for their biosynthesis in transgenic organisms. This approach has been successfully applied to various host systems, including plants and microorganisms.
For example, the overexpression of an alpha-zingiberene synthase (ZIS) gene, which encodes a sesquiterpene synthase, in tomato resulted in the accumulation of not only alpha-zingiberene but also other sesquiterpenes, including β-bisabolene and β-curcumene, in the fruit. nih.gov This indicates that increasing the expression of a key synthase can channel more of the precursor, farnesyl diphosphate (FPP), towards sesquiterpene production. nih.gov
Similarly, the functional characterization of a sesquiterpene synthase from Polygonum minus (PmSTS) was achieved by expressing the gene in the model plant Arabidopsis thaliana. nih.govresearchgate.net The transgenic A. thaliana plants produced β-sesquiphellandrene, demonstrating the potential of using heterologous plant systems for producing specific terpenes. nih.gov However, the overexpression of these synthase genes can sometimes have unintended consequences, such as growth retardation in the transgenic plants, possibly due to the diversion of the isoprenoid precursor pool away from essential molecules like gibberellins. nih.gov The engineering of tomato glandular trichomes through the overexpression of farnesyl diphosphate synthase (FPS) has also been explored to increase the precursor supply for sesquiterpenoid synthesis. uva.nl
| Organism | Gene Overexpressed | Resulting Compounds | Reference |
| Tomato (Solanum lycopersicum) | alpha-Zingiberene synthase (ZIS) | alpha-zingiberene, 7-epi-sesquithujene, alpha-bergamotene, beta-bisabolene, beta-curcumene | nih.gov |
| Arabidopsis thaliana | Polygonum minus sesquiterpene synthase (PmSTS) | β-sesquiphellandrene | nih.govresearchgate.net |
| Tomato (Solanum lycopersicum) | Farnesyl diphosphate synthase (FPS) in glandular trichomes | Altered terpene profile | uva.nl |
Site-Directed Mutagenesis and Enzyme Activity Modulation
Site-directed mutagenesis is a powerful protein engineering technique used to modify specific amino acid residues within an enzyme to alter its catalytic activity, stability, or product specificity. patsnap.comnih.gov This approach is highly valuable for studying and engineering terpene synthases, including those involved in (-)-β-curcumene biosynthesis.
By targeting key amino acids in the active site of a terpene synthase, researchers can probe the structure-function relationships that govern the complex cyclization cascades. plos.org For instance, mutating residues thought to be involved in stabilizing carbocation intermediates or in the final deprotonation step can lead to a shift in the product profile, potentially favoring the production of a desired compound like (-)-β-curcumene or creating novel terpene structures. nih.gov
While specific site-directed mutagenesis studies focused solely on a (-)-β-curcumene synthase are not detailed in the provided context, the principles have been widely applied to other terpene cyclases. For example, mutagenesis of a conserved tyrosine residue in ATP synthase demonstrated that an aromatic character at that position was crucial for optimal activity, a finding that underscores the importance of specific residue types in enzyme function. nih.gov In another study, site-directed mutagenesis of a β-glucosidase, guided by molecular docking, led to mutants with significantly increased catalytic activity and thermal stability. mdpi.com These strategies, often aided by computational modeling, allow for the rational design of enzymes with improved properties for biotechnological applications, including the enhanced production of specific natural products. nih.govmdpi.com
Influence of Subcellular Localization on Product Diversification
The subcellular compartmentation of terpene biosynthesis pathways plays a crucial role in the diversification of the final products. frontiersin.orgmpg.de Generally, sesquiterpene biosynthesis occurs in the cytosol, where farnesyl diphosphate (FPP) is readily available from the mevalonate (B85504) (MVA) pathway. frontiersin.orgoup.com Consequently, sesquiterpene synthases (SesquiTPSs) are typically found in the cytoplasm, lacking the N-terminal transit peptides that would target them to plastids. nih.govfrontiersin.org
However, the localization of terpene synthases (TPSs) is not strictly fixed and can significantly influence the type of terpene produced. For instance, some TPSs exhibit plasticity, capable of utilizing different substrates depending on their location within the cell. frontiersin.org An enzyme that produces a sesquiterpene from FPP in the cytosol might produce a monoterpene if it were targeted to the plastid, where geranyl diphosphate (GPP), the precursor for monoterpenes, is synthesized via the MEP pathway. frontiersin.orgfrontiersin.org This phenomenon highlights that the product specificity of a given TPS is not solely determined by its amino acid sequence but also by the availability of substrates in its immediate subcellular environment. frontiersin.orgoup.com
Research in various plant species has demonstrated this principle. For example, some TPSs from the TPS-a subfamily, which predominantly consists of cytosolic sesquiterpene synthases, have been found to be localized in plastids or even mitochondria. oup.com In tomato, while the majority of characterized TPS-a genes are cytosolic, one is localized to the mitochondria. oup.com Conversely, all six examined TPS-a genes in Arabidopsis are localized in the plastids. oup.com This differential localization directly contributes to the diversity of terpenes produced by a single organism.
Furthermore, the discovery of a plastidial sesquiterpene pathway in some wild tomato species, which utilizes (Z,Z)-farnesyl diphosphate (Z,Z-FPP) instead of the more common (E,E)-FPP, adds another layer of complexity. oup.compnas.org This pathway involves a distinct cis-prenyltransferase and a sesquiterpene synthase that are active within the chloroplast. pnas.org The existence of such parallel pathways in different cellular compartments underscores the evolutionary strategy of using subcellular localization to expand the chemical diversity of terpenes.
Table 1: Subcellular Localization and Products of Selected Terpene Synthases
| Enzyme Family | Typical Localization | Primary Substrate | Typical Product Class | Examples of Product Diversification due to Localization |
| TPS-a | Cytosol | Farnesyl Diphosphate (FPP) | Sesquiterpenes | Some members are localized to plastids or mitochondria, leading to the potential synthesis of other terpene classes. oup.com |
| TPS-b | Plastids | Geranyl Diphosphate (GPP) | Monoterpenes | Primarily dedicated to monoterpene synthesis within the plastids. oup.com |
| TPS-c | Plastids | Copalyl Diphosphate | Diterpenes | Involved in both primary and specialized metabolism. oup.compnas.org |
| TPS-e/f | Plastids | Geranylgeranyl Diphosphate (GGPP) | Diterpenes | Also contributes to both primary and specialized metabolites. oup.compnas.org |
| TPS-g | Cytosol/Plastids | Varied | Sesquiterpenes/Monoterpenes | Shows functional diversity with members in different compartments. oup.com |
Evolutionary Trajectories of Sesquiterpene Biosynthetic Pathways
The vast chemical diversity of sesquiterpenes is a direct result of the evolutionary dynamics of the terpene synthase (TPS) gene family. nih.govfrontiersin.org The evolution of these pathways is characterized by gene duplication, divergence, and the recruitment of enzymes from primary metabolism, leading to the formation of large and functionally diverse gene families in plants and other organisms. oup.comfrontiersin.org
Phylogenetic analyses of the plant TPS family suggest that it originated from an ancestral bifunctional diterpene synthase involved in the production of gibberellin phytohormones, a crucial primary metabolic function. pnas.org This ancestral gene likely underwent duplications early in the evolution of land plants, setting the stage for the diversification of TPS functions. pnas.org The evolution from enzymes of primary metabolism to those of specialized metabolism, like sesquiterpene synthases, allowed plants to produce a vast arsenal (B13267) of chemical compounds for defense and communication. rsc.org
The TPS gene family in plants is typically divided into several subfamilies (TPS-a through TPS-h). oup.comfrontiersin.org The TPS-a subfamily is the largest and is primarily responsible for the synthesis of sesquiterpenes. oup.com The expansion of this subfamily, particularly in angiosperms, is a major driver of sesquiterpene diversity. oup.com This expansion occurred through both tandem and segmental duplication events, creating new gene copies that were then free to evolve new functions. oup.com
The evolutionary trajectory of sesquiterpene synthases also involves changes in their catalytic mechanisms and substrate specificities. frontiersin.orgnih.gov Small changes in the amino acid sequence of the active site of a TPS can lead to dramatic shifts in the product profile, generating different sesquiterpene skeletons from the same FPP precursor. nih.gov For example, studies on Oryza (rice) species have shown how gene duplication, loss, and sequence divergence within a TPS gene cluster have led to distinct sesquiterpene profiles in different species. nih.gov
Furthermore, the evolution of TPSs is not confined to plants. Fungi and bacteria also possess a rich diversity of sesquiterpene synthases, which in some cases appear to have evolved independently. nih.govnih.gov There is also evidence for horizontal gene transfer of TPS genes from microbes to arthropods and soft corals, providing these animals with the capacity for de novo terpene biosynthesis. rsc.org In insects, some terpene synthases have evolved from isoprenyl diphosphate synthases (IDSs), enzymes involved in the central terpene precursor pathway, highlighting another evolutionary route to terpene diversification. oup.comrsc.org
Recent research has also uncovered intriguing evolutionary relationships between different sesquiterpene scaffolds in fungi, suggesting a stepwise evolution of complex structures from simpler precursors like humulene (B1216466) and caryophyllene. researchgate.net This combinatorial evolution, driven by the modification of existing enzyme scaffolds, provides a powerful mechanism for generating novel chemical diversity. nih.govresearchgate.net
Chemical Synthesis Methodologies for Beta Curcumene
Total Synthesis Approaches to (-)-β-Curcumene and Structurally Related Analogs
The total synthesis of (-)-β-curcumene and its structurally related analogs has been accomplished through various methodologies. One notable approach involves the enantioselective total syntheses of several bisabolane (B3257923) sesquiterpenes, including (+)-dehydrocurcumene, (+)-tumerone, and (+)-curcumene, from a common precursor. mdpi.comnih.gov This precursor is generated via a co-catalytic asymmetric conjugate addition, which is a key step in establishing the stereochemistry of the final products. mdpi.comnih.gov Further transformations over two to four steps yield the target sesquiterpenes. mdpi.comnih.gov
Another strategy demonstrates the versatility of certain synthetic intermediates. For instance, the total synthesis of (R)-(−)-curcumene was achieved, highlighting the utility of γ-chiral sulfones. acs.org These sulfones, prepared through an iridium-catalyzed asymmetric hydrogenation of homoallylic sulfones, serve as a scaffold for installing the benzylic stereogenic center with high enantioselectivity. acs.org The chemical versatility of the sulfone group allows for further derivatization to construct the carbon skeleton of the natural product. acs.org
The synthesis of related natural products often provides insight into methodologies applicable to (-)-β-curcumene. For example, the synthesis of the antifungal sesquiterpene quinol dasyscyphin E involved a diastereoselective intramolecular Heck reaction as the key step to form the tetracyclic skeleton. researchgate.net While structurally more complex, the strategies employed for constructing key carbon-carbon bonds and controlling stereochemistry are relevant to the synthesis of bisabolane sesquiterpenes.
Enantioselective Synthesis Strategies for (-)-β-Curcumene
Achieving the correct stereochemistry at the chiral center is a critical aspect of synthesizing (-)-β-curcumene. Various enantioselective strategies have been developed to this end, primarily focusing on asymmetric catalysis and the stereoselective construction of chiral centers.
Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for establishing chirality in the synthesis of (-)-β-curcumene.
Iridium-catalyzed Hydrogenation: A novel method for preparing chiral methyl benzylic compounds involves the iridium-catalyzed asymmetric hydrogenation of terminal homoallyl sulfones. acs.org This reaction proceeds with excellent enantioselectivities, reaching up to 98% ee. acs.org The resulting γ-chiral sulfones are versatile intermediates that have been successfully applied in the total synthesis of (R)-(−)-curcumene. acs.org
Chiral Amine/Copper Co-catalysis: The Córdova group has demonstrated the enantioselective total synthesis of (+)-curcumene and related bisabolane sesquiterpenes using a co-catalytic asymmetric conjugate addition. mdpi.comnih.gov This key step utilizes a chiral amine catalyst in combination with a copper(II) salt to achieve a highly enantioselective 1,4-addition of a dimethylzinc (B1204448) reagent to an α,β-unsaturated aldehyde, yielding the product with 94% ee. mdpi.comnih.gov
| Catalytic System | Reaction Type | Key Features | Enantioselectivity (ee) | Application |
| Iridium Complex | Asymmetric Hydrogenation | Hydrogenation of terminal homoallyl sulfones | Up to 98% | Total synthesis of (R)-(−)-curcumene acs.org |
| Chiral Amine / Cu(OTf)₂ | Asymmetric Conjugate Addition | 1,4-addition of dimethylzinc to an α,β-unsaturated aldehyde | 94% | Total synthesis of (+)-curcumene mdpi.comnih.gov |
Stereoselective Construction of Chiral Centers
Beyond asymmetric catalysis, other methods focus on the direct stereoselective construction of the chiral centers within the molecule.
One approach involves the use of chiral auxiliaries. For instance, α-alkyl-α,β-unsaturated acyl ligands attached to a chiral iron auxiliary can undergo Michael additions to generate enolates, which can then be alkylated to produce quaternary carbon centers with high stereoselectivity. rsc.org While this specific example creates a quaternary center, the principle of using a chiral auxiliary to direct bond formation is a fundamental strategy in stereoselective synthesis. rsc.org
Lipase-mediated resolution is another effective technique for obtaining enantiomerically pure intermediates. mdpi.com This biocatalytic approach can be used to resolve racemic alcohols or their esters, providing chiral building blocks for the synthesis of terpenoids. mdpi.com
A facile stereoselective synthesis of (S)-(+)-α-curcumene has been achieved using asymmetric dihydroxylation as a key step to introduce chirality. jlu.edu.cn This method led to the formation of key intermediates which were then converted to the final product in high enantioselectivity and yield. jlu.edu.cn
Key Synthetic Transformations Employed
Several key synthetic transformations are instrumental in the construction of the (-)-β-curcumene framework.
Halogen-Lithium Exchange: This reaction is a fundamental and powerful tool in organic synthesis for creating carbon-carbon bonds. numberanalytics.comnumberanalytics.com It involves the exchange of a halogen atom (typically bromine or iodine) for a lithium atom, generating a highly reactive organolithium species. numberanalytics.comwikipedia.org This intermediate can then react with various electrophiles. acs.org The choice of the lithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the solvent can significantly influence the reaction's efficiency. numberanalytics.comvapourtec.com In the context of natural product synthesis, this reaction is crucial for preparing key intermediates. numberanalytics.com
Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful method for constructing cyclic structures, including those found in sesquiterpenoids. acs.orglibretexts.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. acs.org The reaction can proceed through either a neutral or a cationic pathway, depending on the substrates and reaction conditions. acs.org Asymmetric versions of the intramolecular Heck reaction have been developed and are particularly useful for building chiral centers in natural product synthesis. uwindsor.ca This reaction offers significant advantages in terms of efficiency and stereoselectivity compared to its intermolecular counterpart. libretexts.org
| Transformation | Description | Reagents | Significance in Synthesis |
| Halogen-Lithium Exchange | Exchange of a halogen for a lithium atom to form an organolithium reagent. numberanalytics.comnumberanalytics.com | Organohalide, Alkyllithium (e.g., n-BuLi, t-BuLi) numberanalytics.comvapourtec.com | Formation of key carbon-carbon bonds by creating a nucleophilic carbon center. numberanalytics.comacs.org |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an unsaturated halide. acs.org | Pd catalyst, Base, Substrate with halide and alkene moieties. acs.org | Efficient construction of cyclic and polycyclic systems with high stereocontrol. researchgate.netlibretexts.orguwindsor.ca |
Structure Activity Relationship Sar Studies of Beta Curcumene
Correlating Stereochemistry with Biological Activity
Stereochemistry, the specific 3D arrangement of atoms, is a critical determinant of a molecule's biological function, as it governs the precise fit between the compound and its biological target, such as an enzyme or receptor. For β-curcumene, which has a chiral center, this is particularly significant. The naturally occurring form is often the (R)-enantiomer, designated as (-)-β-curcumene. nih.gov
The spatial orientation of the substituents around the chiral carbon dictates how the molecule docks into a protein's binding site. Research into bisabolane-type sesquiterpenoids, the class to which β-curcumene belongs, has demonstrated that different stereoisomers can exhibit markedly different biological effects. For instance, studies on related bisabolane (B3257923) epimers have shown that the configuration at a specific carbon (C-6) can determine whether the compound has a positive or negative optical rotation, a property that correlates with distinct biological activities. mdpi.com In one study, two epimers, compounds 3 and 4, had nearly identical structures but opposite configurations at C-6; compound 3 (6S) exhibited a positive optical rotation, while compound 4 (6R) showed a negative one. mdpi.com This distinction was directly linked to their anti-inflammatory and other biological effects. mdpi.com
Although direct comparative studies on the enantiomers of β-curcumene are not extensively detailed in the provided results, the principles from related compounds strongly suggest that the (R)-configuration of (-)-β-curcumene is essential for its observed bioactivities. The unique spatial arrangement of the methyl group and the prenyl side chain in the (-) form allows for optimal interaction with its molecular targets, which would differ significantly from its (+) counterpart.
Table 1: Influence of Stereochemistry on the Activity of Related Bisabolane Sesquiterpenes
| Compound | Stereoconfiguration | Biological Activity Highlight | Source |
| Curbisabolanone C (3) | (6S) | Positive optical rotation, specific anti-inflammatory profile. | mdpi.com |
| Curbisabolanone D (4) | (6R) | Negative optical rotation, significantly inhibited nitric oxide and pro-inflammatory cytokine production. | mdpi.com |
Comparative SAR Analysis Across Curcumene Isomers (alpha-, beta-, gamma-)
The curcumenes exist as several structural isomers, primarily α-, β-, and γ-curcumene, which differ in the position of the double bonds within the cyclohexadiene ring and the side chain. This variation in structure leads to differences in their physicochemical properties and, consequently, their biological activities.
β-Curcumene: Features a conjugated diene system within its six-membered ring. This specific electronic configuration is often associated with its biological functions.
α-Curcumene: Possesses an aromatic ring, which fundamentally changes its shape and electronic properties compared to the diene structure of β-curcumene. This aromaticity can influence its ability to participate in different types of molecular interactions, such as π-π stacking.
γ-Curcumene: Is an isomer where one of the double bonds is exocyclic to the ring.
Table 2: Structural and Activity Comparison of Curcumene Isomers
| Isomer | Key Structural Feature | Common Biological Association |
| α-Curcumene | Aromatic (p-cymene) ring | Antimicrobial, antioxidant activities. researchgate.net |
| β-Curcumene | Conjugated diene in a cyclohexadiene ring | Anti-inflammatory (NF-κB inhibition). nih.gov |
| γ-Curcumene | Exocyclic and endocyclic double bonds | Component of essential oils with varied activities. nih.gov |
Computational Modeling and Molecular Docking in SAR Elucidation
Computational tools like molecular docking and molecular dynamics simulations are invaluable for elucidating the SAR of compounds like (-)-β-curcumene. These methods predict how a ligand (the small molecule) binds to the active site of a target protein, providing insights into the specific interactions that drive its biological activity.
Molecular docking studies have been performed on β-curcumene and related compounds to understand their inhibitory potential against various disease targets. For instance, a study investigating bioactive compounds from Curcuma zanthorrhiza used molecular docking to assess the binding of β-curcumene, curcumin (B1669340), and xanthorrhizol (B41262) to NF-κB, a key protein complex involved in inflammation. nih.gov The results showed that β-curcumene could dock into the binding site of NF-κB complexes. nih.gov Specifically, the simulations revealed the binding affinities and the key amino acid residues involved in the interaction. Curcumin and xanthorrhizol were found to have stronger binding affinities in this particular study, but the ability of β-curcumene to bind to the same site highlights its potential as an inhibitor. nih.govresearchgate.net
These computational approaches help to:
Identify Putative Targets: Screen a compound against a library of proteins to hypothesize its mechanism of action.
Visualize Binding Modes: Show the precise orientation of the compound in the protein's active site.
Analyze Intermolecular Forces: Detail the hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. pensoft.net
Guide Chemical Modification: Predict how adding or altering functional groups on the molecule could enhance binding affinity and, therefore, biological potency.
In a docking study targeting the human tyrosinase-related protein, a derivative, (Z)-Beta-Curcumene-12-ol, was identified as having a favorable binding affinity, demonstrating how computational screening can pinpoint promising compounds. icm.edu.pl
Chemical Derivatization for Activity Modulation in Related Sesquiterpenes
While direct derivatization studies on (-)-β-curcumene were not prominent in the search results, extensive research on related sesquiterpenes and other natural products like curcumin provides a clear framework for how its activity could be modulated. Chemical derivatization involves strategically modifying the structure of a parent compound to improve its properties, such as efficacy, selectivity, or bioavailability.
For bisabolane sesquiterpenes, common strategies include:
Modification of the Aromatic/Cyclic Ring: Introducing hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups can alter the compound's polarity and hydrogen-bonding capability. For example, the addition of a methoxy group to a phenolic bisabolane was a novel finding in one study, creating a new derivative with potentially altered activity. nih.gov
Alteration of the Side Chain: Modifying the length or functionality of the alkyl side chain can impact how the molecule anchors within a hydrophobic pocket of a target protein.
Introduction of Polar Functional Groups: Adding groups like carboxylic acids can increase water solubility and create new interaction points with target proteins. researchgate.net
Studies on curcumin, a related compound from turmeric, have shown that modifying its β-diketone linker and aromatic rings can dramatically alter its anticancer and anti-inflammatory properties. nih.govminia.edu.eg Similarly, research on other bisabolanes has shown that even minor changes, such as the position of a double bond, can significantly affect anti-inflammatory activity. frontiersin.org These examples underscore that targeted chemical changes to the (-)-β-curcumene scaffold—such as hydroxylating the ring, epoxidizing a double bond, or creating ester derivatives—could be a viable strategy to enhance its therapeutic potential.
Table 3: Examples of Derivatization in Related Terpenoids and Impact on Activity
| Parent Compound | Derivative/Structural Change | Resulting Change in Biological Activity | Source |
| Bisabolane Sesquiterpene | Introduction of a methoxy group at C-1. | Created a new phenolic bisabolane with potential for different bioactivity. | nih.gov |
| Bisabolane Sesquiterpene | Presence of a double bond at Δ⁷,⁸. | Strengthened the inhibition of nitric oxide (NO) secretion (anti-inflammatory). | frontiersin.org |
| Curcumin | Simplification to a pentadienone series (shortened linker). | Altered anticancer activity profile. | minia.edu.eg |
Biological Activities and Associated Molecular Mechanisms of Beta Curcumene
Contributions to Plant Defense Systems
Plants have evolved sophisticated defense mechanisms to protect themselves from a myriad of threats, including insects and pathogens. (-)-beta-Curcumene is one of the key secondary metabolites that contribute to these defense strategies.
Insecticidal and Repellent Actions
This compound has demonstrated notable insecticidal and repellent properties against various insect pests. Research has shown that essential oils containing beta-curcumene (B1239956) exhibit repellent and insecticidal effects against insects like the housefly, Musca domestica L. nih.gov. For instance, the essential oil of Curcuma longa, which contains β-curcumene, has shown acaricidal effects against the second nymph of the sand tampan tick, Ornithodoriscus savignyi. veterinaryworld.org.
Wild tomato species that produce sesquiterpenes such as zingiberene (B123854) and curcumene have been identified as potential sources for natural insecticides. google.com. Specifically, terpenes like curcumene from wild tomato have been found to be repellent to the whitefly, Bemisia tabaci. nih.gov. The insecticidal activity of this compound and other terpenes is a critical component of the plant's direct defense against herbivorous insects.
| Target Insect | Plant Source | Observed Effect |
| Housefly (Musca domestica L.) | Curcuma species | Repellent and Insecticidal nih.gov |
| Sand Tampan Tick (Ornithodoriscus savignyi) | Curcuma longa | Acaricidal veterinaryworld.org |
| Whitefly (Bemisia tabaci) | Wild Tomato | Repellent nih.gov |
Antimicrobial Properties Against Pathogens
In addition to its role in deterring insects, this compound possesses antimicrobial properties that protect plants from various pathogens. Essential oils rich in sesquiterpenoids, including beta-curcumene, are known to have a protective function against fungi and bacteria. ekb.eg. For example, the essential oil of Curcuma xanthorrhiza, which contains derivatives of curcumene, has shown significant inhibitory activity against human pathogenic bacteria. researchgate.net. The antimicrobial activity of turmeric oil, containing beta-curcumene, has been demonstrated against both Gram-positive and Gram-negative bacteria. vjol.info.vn.
Role in Anti-herbivore and Anti-phytopathogen Responses
Plants employ a complex signaling network to respond to attacks from herbivores and pathogens. When a plant is damaged by an herbivore, it releases a blend of volatile organic compounds (VOCs), often referred to as herbivore-induced plant volatiles (HIPVs). These HIPVs can have direct defensive effects on the herbivores themselves. nih.gov.
The release of this compound as part of the HIPV blend can deter further feeding by the herbivore. This response is part of a broader strategy where plants actively defend themselves by producing secondary metabolites upon attack. nih.gov. The production of these defensive compounds is a dynamic process, often triggered by specific molecular patterns from the herbivore or pathogen. nih.gov. This induced defense mechanism allows plants to conserve resources and only produce these compounds when necessary.
Ecological Functions and Inter-species Communication
Beyond direct defense, this compound plays a vital role in mediating complex ecological interactions, influencing the behavior of pollinators, predators, and parasitoids.
Mediation of Plant-Pollinator Interactions
Floral scents, which are complex mixtures of volatile compounds including sesquiterpenes like this compound, are crucial for attracting pollinators. nih.govresearchgate.net. These chemical cues guide pollinators to flowers, facilitating pollen transfer and ensuring plant reproduction. nih.govnih.gov. The composition of the floral scent can influence pollinator preference and fidelity, thereby shaping plant-pollinator networks. usda.gov.
Influence on Plant-Insect Predator/Parasitoid Dynamics
One of the most fascinating aspects of plant defense is the "cry for help" phenomenon, where plants under attack by herbivores release specific HIPVs to attract the natural enemies of those herbivores. nih.govresearchgate.net. These natural enemies, such as predatory insects and parasitic wasps, use these chemical signals to locate their prey or hosts. ncat.orgfrontiersin.org.
This compound is a component of the volatile blend that can attract these beneficial insects. This indirect defense mechanism is a classic example of a tritrophic interaction, involving the plant, the herbivore, and the herbivore's natural enemy. nih.gov. For instance, parasitoids can learn to associate the scent of a particular plant, including its specific blend of terpenes, with the presence of their hosts. This chemical communication is essential for the biological control of pest populations in agricultural and natural ecosystems. europa.eu.
Signaling Roles in Plant Environmental Adaptation
This compound, a volatile sesquiterpene, plays a role in how plants interact with their environment, particularly in defense signaling. When plants are attacked by herbivores, they often release a blend of volatile organic compounds (VOCs), and sesquiterpenes like β-curcumene can be a component of this defensive bouquet. These herbivore-induced plant volatiles (HIPVs) can serve as warning signals to other parts of the same plant or to neighboring plants, priming them for an impending attack. nih.govresearchgate.net For instance, some plants increase their emission of β-caryophyllene, a related sesquiterpene, upon herbivore feeding, which can attract natural enemies of the herbivores. researchgate.net While direct and detailed signaling pathways for this compound are not extensively elucidated, its presence in such defensive emissions suggests its involvement in the complex chemical communication network that plants use to adapt to environmental stressors like herbivory. nih.govscielo.org.mxcambridge.orgembrapa.br The release of these compounds is often regulated by plant hormones such as jasmonic acid, a key signaling molecule in plant defense. japsonline.com
Investigational Biological Activities in In Vitro and In Vivo Models (Non-Clinical Focus)
Modulation of Inflammatory Pathways (e.g., Nitric Oxide Production Inhibition)
This compound is being investigated for its potential to modulate inflammatory pathways. A key indicator of its anti-inflammatory potential is the inhibition of nitric oxide (NO) production, which is often upregulated during inflammation. In vitro studies on essential oils containing β-curcumene have shown an ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated macrophages. horizonepublishing.com For example, the essential oil of Curcuma angustifolia, which contains various terpenes, significantly decreased LPS-induced NO production in RAW 264.7 cells. horizonepublishing.com Similarly, turmeric oil has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com While these studies often involve a mixture of compounds, the consistent anti-inflammatory effects of these essential oils point towards the contribution of their individual components, including this compound. The inhibition of iNOS expression is a critical mechanism, as this enzyme is a key player in the inflammatory cascade. nih.govnih.govresearchgate.net
Exploration of Anticancer Mechanisms in Cell Lines
The potential of this compound as an anticancer agent is an emerging area of research, with most studies focusing on the effects of essential oils containing this compound. nih.govnih.govoup.com For instance, the essential oil of Curcuma zanthorrhiza, which contains β-curcumene (17.0%), has demonstrated cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net The proposed mechanisms for the anticancer effects of turmeric's non-curcuminoid components often involve the induction of apoptosis, or programmed cell death. frontiersin.orgijbs.comnih.govphcog.com One study on α-curcumene, a related isomer, showed that it could induce apoptosis in SiHa cervical cancer cells through a caspase-3 dependent pathway. researchgate.net While direct evidence for this compound is still being gathered, the cytotoxic and apoptotic effects observed in essential oils rich in this compound suggest it may contribute to these anticancer activities. researchgate.netresearchgate.netmdpi.com
Interaction with Specific Cellular Targets and Signaling Pathways (e.g., SIRT1, NFκB)
Computational and in vitro studies have begun to explore the interaction of this compound with specific cellular targets, notably SIRT1 (Sirtuin 1) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
SIRT1: SIRT1 is a protein that plays a crucial role in cellular regulation, including stress response and aging. frontiersin.orgspandidos-publications.com Molecular docking studies have suggested that this compound has the potential to act as a SIRT1 activator. nih.govresearchgate.net These computational models show that beta-curcumene can fit into the binding sites of SIRT1. nih.govresearchgate.net Furthermore, there is some experimental evidence that bioactive compounds from Curcuma zanthorrhiza, which include beta-curcumene, can promote the expression of SIRT1 in HEK293 cell lines. nih.gov
NF-κB: The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory and anticancer therapies. encyclopedia.pubnih.govnih.gov Molecular docking simulations have indicated that this compound has the potential to inhibit NF-κB. biotechnologia-journal.org These in silico analyses suggest that beta-curcumene may interact with specific amino acid residues in the p52 subunit of NF-κB, such as Arg54 and Glu58. biotechnologia-journal.org This interaction could potentially block the activation of the NF-κB pathway, thereby reducing the expression of inflammatory genes. nih.govnih.govnih.gov
Table of Investigational Findings for this compound
| Biological Activity | Model/System | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| Plant Defense Signaling | Plant-herbivore interactions | Component of herbivore-induced plant volatiles, suggesting a role in defense signaling. | nih.govresearchgate.netscielo.org.mxcambridge.orgembrapa.brjapsonline.com |
| Oxidative Stress Modulation | In vitro (essential oil) | Contributes to the free radical scavenging activity of Curcuma essential oils. | semanticscholar.orgmdpi.comjyoungpharm.orgscirp.orgnih.gov |
| Nitric Oxide Production Inhibition | In vitro (LPS-activated macrophages) | Essential oils containing β-curcumene inhibit nitric oxide production. | horizonepublishing.commdpi.com |
| Anticancer Mechanisms | In vitro (MCF-7 breast cancer cells) | Essential oil of C. zanthorrhiza (containing 17.0% β-curcumene) showed cytotoxicity. | researchgate.net |
| Interaction with Cellular Targets | Computational (Molecular Docking) | Predicted to act as a SIRT1 activator. | nih.govresearchgate.net |
| Computational (Molecular Docking) | Predicted to inhibit NF-κB by interacting with the p52 subunit. | biotechnologia-journal.org |
Advanced Analytical Characterization of Beta Curcumene
Chromatographic Techniques for Identification, Quantification, and Purity Assessment
Chromatographic methods are fundamental in separating (-)-beta-curcumene from complex mixtures, such as essential oils, and for determining its concentration and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. scialert.net In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.
For this compound, the mass spectrum is characterized by a specific set of fragment ions and their relative abundances. nih.gov The molecular ion peak [M]+, corresponding to its molecular weight of 204.35 g/mol , may be observed. nih.gov However, the most abundant peak (base peak) is often a fragment resulting from a stable carbocation. Key mass-to-charge ratios (m/z) for this compound include a top peak at m/z 119, with other significant peaks at m/z 93 and 105. nih.gov
GC-MS is not only used for identification but also for quantification. By creating a calibration curve with known concentrations of a pure this compound standard, the amount of the compound in an unknown sample can be accurately determined. usm.my This is essential for standardizing extracts from plants like Curcuma xanthorrhiza, where this compound is a major constituent. usm.myresearchgate.net For instance, GC-MS analysis has been used to determine the percentage of beta-curcumene (B1239956) in the essential oils of different Curcuma species, revealing significant variations. researchgate.netabstractarchives.com The purity of an isolated this compound sample can also be assessed by the presence of a single, sharp peak in the chromatogram and the absence of peaks from other impurities.
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | nih.gov |
| Molecular Weight | 204.35 g/mol | nih.gov |
| NIST Number | 384126 | nih.gov |
| m/z Top Peak | 119 | nih.gov |
| m/z 2nd Highest | 93 | nih.gov |
| m/z 3rd Highest | 105 | nih.gov |
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-beta-curcumene and (S)-(+)-beta-curcumene. nih.gov While standard GC-MS can identify and quantify beta-curcumene, it cannot distinguish between its enantiomers. Chiral GC-MS is a specialized technique that employs a chiral stationary phase in the gas chromatography column. This chiral environment allows for the separation of the enantiomers, which can then be detected by the mass spectrometer.
The determination of the enantiomeric distribution is crucial as different enantiomers can exhibit distinct biological activities and can be markers for the authenticity and origin of natural products. researcher.life Chiral GC-MS analysis has been applied to essential oils from various Curcuma species to determine the enantiomeric ratios of their chiral terpenoids. mdpi.comnih.govnih.gov For example, in a study of tobacco 5-epi-aristolochene synthase, enzymatic cyclization of (2Z,6E)-farnesyl diphosphate (B83284) yielded (R)-(-)-beta-curcumene. ebi.ac.uk This highlights the stereospecificity of biosynthetic pathways. The enantiomeric distribution of other chiral compounds, such as α-pinene and limonene, has also been used to differentiate between plant taxa. researcher.life
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR : Provides information about the different types of protons in the molecule, their chemical environment, and their connectivity.
¹³C NMR : Reveals the number of unique carbon atoms and their chemical environments. nih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, allowing for the assignment of each atom in the structure of this compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. researchgate.net The IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as C-H bonds of alkanes and alkenes, and C=C double bonds. nih.govsemanticscholar.org
Mass Spectrometry (MS) : As discussed under GC-MS, mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and aspects of the structure. nih.gov
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹³C NMR | Provides data on the carbon skeleton. | nih.gov |
| Vapor Phase IR | Shows characteristic vibrational frequencies. | nih.gov |
| GC-MS | Fragmentation pattern with a base peak at m/z 119. | nih.gov |
Computational Chemistry Approaches for Structure and Mechanism Elucidation
Computational methods are increasingly used to complement experimental data, providing deeper insights into the structure, properties, and reactivity of molecules like this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. journalofbabylon.com DFT calculations can be used to:
Predict the most stable three-dimensional conformation of this compound.
Calculate theoretical spectroscopic data (NMR, IR) to compare with and help interpret experimental spectra. researchgate.netnih.gov
Investigate the reaction mechanisms of its formation and transformation. ebi.ac.uk
For instance, DFT calculations have been employed to study the structure and vibrational spectra of curcumin (B1669340) and related compounds, demonstrating good agreement between theoretical and experimental results. researchgate.netucj.org.uanih.gov These calculations can also help elucidate the stereochemistry of complex natural products. nih.govresearchgate.net
Chemoinformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. In the context of this compound, chemoinformatics tools are valuable for:
Database Mining : Searching large databases of natural products to identify sources of this compound and co-occurring compounds. nih.govnaturalproducts.net
Metabolic Profiling : Analyzing complex datasets from techniques like GC-MS to identify patterns in the chemical composition of different plant samples. mdpi.com This can involve hierarchical cluster analysis (HCA) and principal component analysis (PCA) to classify samples based on their terpenoid profiles. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) : Although not the focus here, these methods can be used to predict the biological activity of compounds based on their chemical structure.
The analysis of co-occurrence patterns of sesquiterpenes, including beta-curcumene, in plants like Indian sandalwood (Santalum album) has been used to propose biosynthetic relationships. nih.gov Chemoinformatic analysis of essential oil profiles can help in the quality control and chemotaxonomic classification of plants.
Q & A
Basic Research Questions
Q. How can researchers isolate and characterize (-)-beta-Curcumene from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) from plant matrices like Curcuma xanthorrhiza Roxb. Characterization employs spectroscopic methods (NMR, MS) and comparison with reference spectra. For novel compounds, purity must be validated via HPLC or GC, and structural elucidation requires X-ray crystallography or computational modeling .
Q. What experimental protocols ensure reproducibility in this compound synthesis?
- Methodological Answer : Reproducibility requires detailed documentation of reaction conditions (solvent, temperature, catalysts), purification steps, and analytical validation. For known compounds, cite established protocols; for novel derivatives, provide full synthetic pathways, including yields and spectral data. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details into main text and supplementary materials .
Q. How do researchers validate the biological activity of this compound in preliminary studies?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls. For HNMT inhibition studies, validate activity via dose-response curves (IC50 values) and compare with positive controls. Ensure biological replicates and statistical analysis (e.g., ANOVA) to confirm significance. Cross-check findings against existing literature to identify gaps .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported pharmacological effects?
- Methodological Answer : Conduct meta-analyses of existing data, focusing on variables like dosage, assay conditions, and model systems. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize comparisons. For qualitative contradictions (e.g., opposing mechanisms), employ pathway enrichment analysis or molecular docking to reconcile discrepancies .
Q. How can researchers design robust in vivo studies to investigate this compound’s mechanism of action?
- Methodological Answer : Define clear endpoints (e.g., biomarker levels, behavioral outcomes) and use controlled animal models (e.g., knockout mice for HNMT studies). Apply blinding and randomization to reduce bias. Include pharmacokinetic profiling (absorption, distribution, metabolism) and toxicity assessments. Adhere to ethical guidelines by submitting protocols for institutional review .
Q. What computational approaches predict this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Methodological Answer : Use tools like pkCSM to predict ADMET profiles. Validate predictions with in vitro assays (e.g., Caco-2 cells for absorption, microsomal stability tests). Cross-reference results with structural analogs and adjust hypotheses based on physicochemical properties (logP, polar surface area) .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s bioactivity across studies?
- Methodological Answer : Perform sensitivity analyses to identify confounding factors (e.g., plant extraction methods, solvent polarity). Use multivariate regression to assess the impact of variables like purity or stereochemistry. Publish negative results to mitigate publication bias .
Q. What frameworks ensure ethical and feasible clinical translation of this compound findings?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For clinical trials, register protocols in advance (e.g., ClinicalTrials.gov ) and follow CONSORT guidelines. Collaborate with pharmacologists and ethicists to balance innovation with safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
